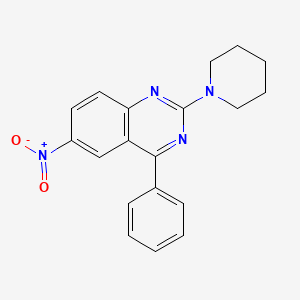![molecular formula C23H21BrN2O4 B5125966 N-(2-bromo-4-nitrophenyl)-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide](/img/structure/B5125966.png)
N-(2-bromo-4-nitrophenyl)-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-bromo-4-nitrophenyl)-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide, also known as BNPPA, is a synthetic compound that has been extensively studied in scientific research. It is a member of the class of compounds known as benzamides and is often used as a tool compound to investigate the biological effects of this class of compounds.
科学研究应用
N-(2-bromo-4-nitrophenyl)-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide has been used in a wide range of scientific research applications, including studies on the benzamide class of compounds, as well as investigations into the biological effects of this compound specifically. Some of the most notable research applications of this compound include its use as a tool compound to investigate the role of benzamides in the regulation of gene expression, as well as its use in studies on the effects of this compound on cell proliferation and differentiation.
作用机制
The mechanism of action of N-(2-bromo-4-nitrophenyl)-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide is not fully understood, but it is believed to act as a modulator of gene expression by binding to specific receptors in the cell nucleus. Specifically, this compound has been shown to bind to the peroxisome proliferator-activated receptor gamma (PPARγ), which is a nuclear receptor that plays a key role in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are varied and complex, and depend on a number of factors including dose, route of administration, and cell type. Some of the most notable effects of this compound include its ability to induce adipocyte differentiation, regulate glucose and lipid metabolism, and reduce inflammation.
实验室实验的优点和局限性
One of the key advantages of using N-(2-bromo-4-nitrophenyl)-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide in lab experiments is its high potency and specificity for PPARγ, which allows for precise control over the biological effects of the compound. However, one limitation of using this compound is its relatively short half-life, which can make it difficult to maintain a consistent level of exposure over time.
未来方向
There are a number of exciting future directions for research on N-(2-bromo-4-nitrophenyl)-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide, including investigations into its potential role in the treatment of metabolic disorders such as diabetes and obesity, as well as its potential as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis. Additionally, there is growing interest in the use of this compound as a tool compound to investigate the role of PPARγ in a variety of biological processes, including cell differentiation, proliferation, and apoptosis.
合成方法
N-(2-bromo-4-nitrophenyl)-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide can be synthesized using a variety of methods, but the most commonly used method involves the reaction of 2-bromo-4-nitroaniline with 4-(1-methyl-1-phenylethyl)phenol in the presence of a base such as potassium carbonate. The resulting product is then treated with acetic anhydride to form the final compound, this compound.
属性
IUPAC Name |
N-(2-bromo-4-nitrophenyl)-2-[4-(2-phenylpropan-2-yl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21BrN2O4/c1-23(2,16-6-4-3-5-7-16)17-8-11-19(12-9-17)30-15-22(27)25-21-13-10-18(26(28)29)14-20(21)24/h3-14H,15H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSIOROALZIVTOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OCC(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-{[(4-chlorophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5125890.png)


![1-ethyl-4-(3-{1-[3-(methylthio)propanoyl]-4-piperidinyl}propanoyl)piperazine](/img/structure/B5125918.png)

![4-({3-methyl-1-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-5-oxo-4,5-dihydro-1H-pyrazol-4-yl}diazenyl)benzoic acid](/img/structure/B5125954.png)

![2-(3,4-dimethoxyphenyl)-N-[3-(trifluoromethyl)benzyl]ethanamine](/img/structure/B5125965.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N-[3-(dimethylamino)propyl]-3-fluorobenzamide](/img/structure/B5125970.png)
![1-{(4-methoxyphenyl)[(phenylacetyl)amino]methyl}-2-naphthyl phenoxyacetate](/img/structure/B5125978.png)
![3-[(1,3-benzothiazol-2-ylamino)carbonyl]-1,2,2-trimethylcyclopentanecarboxylic acid](/img/structure/B5125985.png)
![2-[(2-ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoic acid](/img/structure/B5125997.png)
![(3aS*,5S*,9aS*)-2-cyclopentyl-5-[4-(2-pyrimidinyloxy)phenyl]hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5125999.png)
![2-[{[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}(isopropyl)amino]ethanol](/img/structure/B5126007.png)